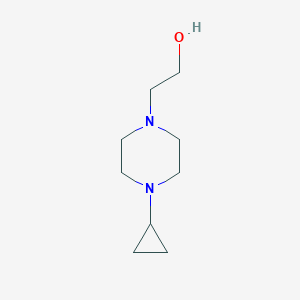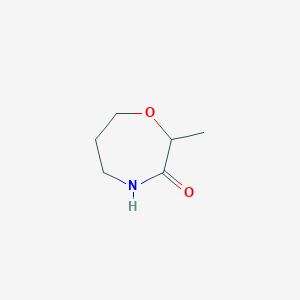
3-Fluorocinnamaldehyde
Vue d'ensemble
Description
3-Fluorocinnamaldehyde is an organic compound with the molecular formula C9H7FO . It is also known by other names such as (E)-3-(3-Fluorophenyl)acrylaldehyde .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The molecular weight is 150.15 g/mol . The InChIKey is DWPBUTPTXDAJJX-DUXPYHPUSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 150.15 g/mol . The compound has a density of 1.138, a boiling point of 246 ºC, and a flash point of 91 ºC .Applications De Recherche Scientifique
Fluorescence Resonance Energy Transfer (FRET)
3-Fluorocinnamaldehyde derivatives, such as those linked to rhodamine, have been explored for their potential in FRET applications. These compounds can show fluorescence resonance energy transfer in the presence of specific ions, such as Fe2+. This enhancement in fluorescence permits separated measurement of emissions of both fluorophores, which is valuable for various analytical applications (Kumar, Kumar, & Bhalla, 2011).
Chemosensors for Heavy Metals and Logic Functions
Compounds based on this compound derivatives have shown effectiveness as chemosensors. For instance, N,N-dimethylaminocinnamaldehyde shows a fluorescence turn-on response with Hg2+ ions. Additionally, the in situ prepared complex has been utilized for the detection of picric acid and the construction of combinatorial logic circuits with NOR and INHIBIT logic functions (Kumar, Reja, & Bhalla, 2012).
Fluorogenic Reagents for Chromatographic Analysis
This compound derivatives, such as 3-Benzoyl-2-quinolinecarboxaldehyde, have been synthesized for use as precolumn fluorogenic reagents. These reagents are utilized in the ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography with laser-induced fluorescence detection. They offer detection limits in the low femtogram range, significantly improving the sensitivity of such analyses (Beale, Hsieh, Savage, Wiesler, & Novotny, 1989).
Synthesis of Fluorinated Phenmetrazine Analogs
This compound has been involved in the synthesis and characterization of fluorinated analogs of phenmetrazine, such as 3-fluorophenmetrazine (3-FPM). These substances represent a class of compounds designed to explore treatment options in areas such as obesity and drug dependence. The study of these compounds contributes to a better understanding of the pharmacological properties and potential applications of fluorinated drug analogs (McLaughlin et al., 2017).
Safety and Hazards
When handling 3-Fluorocinnamaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so .
Propriétés
IUPAC Name |
(E)-3-(3-fluorophenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPBUTPTXDAJJX-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56578-38-2 | |
| Record name | (2E)-3-(3-Fluorophenyl)-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56578-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3183433.png)







